N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-chloro-1H-benzimidazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9(20)17-11-7-5-10(6-8-11)15-18-13-4-2-3-12(16)14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSSZLFUHHADSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide typically involves the following steps:
Formation of 4-chloro-1H-benzo[d]imidazole: This can be achieved by reacting o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions.
Coupling Reaction: The 4-chloro-1H-benzo[d]imidazole is then coupled with 4-aminophenylacetamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of the reduced benzimidazole derivative.
Substitution: Formation of N-(4-(substituted benzimidazol-2-yl)phenyl)acetamide derivatives.
Scientific Research Applications
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tumor, anti-inflammatory, and antimicrobial agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Chemical Research: Employed in the synthesis of other benzimidazole derivatives for structure-activity relationship (SAR) studies.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include the inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Benzimidazole derivatives often differ in substituents on the aromatic rings or the acetamide side chain, which influence their bioactivity. Below is a comparative analysis:
Computational and Docking Studies
- Target Compound: No explicit docking data provided, but structurally similar compounds (e.g., 6p) bind to the LasR receptor (PDB: 2UV0) via hydrophobic interactions and hydrogen bonding .
- Compound 9c : Docked into the active site of α-glucosidase, forming key interactions with Asp349 and Arg439, explaining its inhibitory activity .
- AutoDock4 Analysis : Flexible sidechain docking revealed that chloro and fluoro substituents optimize binding affinity in rigid receptors like HIV protease .
Biological Activity
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-1H-benzo[d]imidazole with an appropriate acylating agent. The following general reaction scheme outlines this process:
- Starting Materials : 4-chloro-1H-benzo[d]imidazole and an acetic acid derivative.
- Reaction Conditions : The reaction is usually conducted in a solvent like DMF or DMSO under reflux conditions.
- Purification : The product is purified using recrystallization or chromatography techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
In a comparative study, compounds with similar structures showed varying degrees of effectiveness, with some derivatives reducing cell viability significantly:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the benzimidazole moiety is crucial for its anticancer and antimicrobial activities. Modifications in the phenyl ring or the acetamide group can enhance or diminish these effects.
Key Observations:
- Chlorine Substitution : The presence of chlorine at the para position significantly enhances anticancer activity compared to unsubstituted analogs.
- Phenyl Ring Modifications : Variations in substituents on the phenyl ring can lead to different biological profiles, suggesting a need for further exploration in SAR studies.
Case Studies
Several research articles have documented the synthesis and biological evaluation of similar compounds:
- Anticancer Evaluation : A study reported that derivatives with a benzimidazole core exhibited enhanced cytotoxicity against multiple cancer cell lines, with some achieving IC50 values below 10 µM .
- Antimicrobial Screening : Another investigation highlighted that compounds bearing the benzimidazole structure displayed promising antibacterial effects, particularly against resistant strains .
Q & A
Q. What are the established synthetic routes for N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide?
The compound is synthesized via condensation reactions using aromatic aldehydes and acetamide derivatives. Key steps include:
- Knoevenagel condensation : Reacting N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide with substituted benzaldehydes in aqueous KOH at room temperature to form chalcone derivatives .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings, with solvents like DMF and catalysts such as CuI .
- Characterization : Confirmation via -NMR, -NMR, IR spectroscopy, and elemental analysis (C, H, N) to verify purity and structural integrity .
Q. How is the compound characterized to confirm its structure and purity?
- Spectroscopic methods : -NMR (δ 7.2–8.5 ppm for aromatic protons), -NMR (δ 165–170 ppm for carbonyl groups), and IR (1650–1680 cm for C=O stretching) .
- Elemental analysis : Discrepancies ≤0.4% between calculated and observed values for C, H, N .
- Melting point determination : Used as a preliminary purity indicator (e.g., 192–194°C for related derivatives) .
Advanced Research Questions
Q. What computational tools are employed to study the binding interactions of this compound?
- Molecular docking : AutoDock4 and AutoDockTools4 simulate receptor-ligand interactions. For example, docking into the LasR receptor (PDB ID: 2UV0) to predict quorum sensing inhibition .
- Flexible sidechain modeling : Adjusts receptor residues (e.g., Ser129, Trp60) to analyze binding affinities of derivatives .
- Validation : Redocking experiments (RMSD ≤2.0 Å) ensure reliability .
Q. How do structural modifications influence its biological activity?
- Substituent effects :
- Electron-withdrawing groups (e.g., -NO, -CF) enhance quorum sensing inhibition (64–68% activity at 250 µM) .
- Halogenation (e.g., 4-chlorophenyl) improves anticancer activity by stabilizing interactions with Bcl-2/Mcl-1 binding pockets .
- Methodology : Systematic SAR studies comparing IC values of derivatives against cancer cell lines (e.g., MCF-7, MDA-MB-231) .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Meta-analysis : Compare datasets from independent studies (e.g., quorum sensing inhibition vs. cytotoxicity) to identify confounding variables .
- Dose-response profiling : Validate discrepancies using standardized assays (e.g., GFP-based LasR reporter strain for quorum sensing ).
- Crystallography : Resolve binding modes via X-ray structures (e.g., PDB 2UV0) to clarify mechanistic outliers .
Methodological Challenges
Q. What strategies optimize yield in multi-step syntheses of derivatives?
- Catalyst screening : CuI in CuAAC improves triazole formation yields (e.g., 14–17% for thiazole-triazole hybrids) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for chalcone derivatives .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates products with >95% purity .
Q. How is cytotoxicity assessed without interfering with the compound’s mechanism?
- Dual assays :
- MTT assay : Measures viability of normal cell lines (e.g., HEK293) at 25–100 µM to rule off-target toxicity .
- Apoptosis markers : Caspase-3/7 activation and Annexin V staining validate selective cancer cell death .
- Controls : Use parent compound (without functional groups) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
